5-(propan-2-yl)pyrrolidin-3-ol
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Overview
Description
5-(Propan-2-yl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyl group at the third position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(propan-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a reductive amination process. The hydroxyl group can then be introduced via selective oxidation or hydrolysis reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Propan-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the isopropyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(propan-2-yl)pyrrolidin-3-one, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-(Propan-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(propan-2-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl and isopropyl groups.
Prolinol: Contains a hydroxyl group but lacks the isopropyl substitution.
Pyrrolidinone: Features a carbonyl group instead of a hydroxyl group.
Uniqueness: 5-(Propan-2-yl)pyrrolidin-3-ol is unique due to the combination of its hydroxyl and isopropyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .
Properties
CAS No. |
1343590-34-0 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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